molecular formula C10H6ClF2NO B1428831 6-Chloro-2-(difluoromethyl)-1,4-dihydroquinolin-4-one CAS No. 1339490-19-5

6-Chloro-2-(difluoromethyl)-1,4-dihydroquinolin-4-one

Cat. No.: B1428831
CAS No.: 1339490-19-5
M. Wt: 229.61 g/mol
InChI Key: PRUGMEQMQJSQSK-UHFFFAOYSA-N
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Description

6-Chloro-2-(difluoromethyl)-1,4-dihydroquinolin-4-one (CAS 1339490-19-5) is a high-purity quinolin-4-one derivative of significant interest in medicinal chemistry and infectious disease research. With the molecular formula C10H6ClF2NO and a molecular weight of 229.61 g/mol, this compound serves as a versatile chemical building block . Its structural features, particularly the difluoromethyl group at the 2-position, are key in the development of novel antimalarial agents. This compound is related to a class of endochin-like quinolones (ELQs) that are known to selectively target the Qi site of the cytochrome bc1 complex in Plasmodium falciparum , the parasite responsible for malaria . Inhibition of this mitochondrial electron transport chain is a potent mechanism that demonstrates activity against blood, liver, and transmission stages of the parasite, including multidrug-resistant strains . This makes it a valuable scaffold for developing new therapies aimed at malaria eradication. The product is offered for Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans. Researchers can utilize this compound to explore structure-activity relationships (SAR), develop next-generation antimalarial candidates with improved efficacy and pharmacokinetic profiles, and investigate its potential in other areas of life science .

Properties

IUPAC Name

6-chloro-2-(difluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF2NO/c11-5-1-2-7-6(3-5)9(15)4-8(14-7)10(12)13/h1-4,10H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUGMEQMQJSQSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C=C(N2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 6-Chloro-2-(difluoromethyl)-1,4-dihydroquinolin-4-one typically involves the following key steps:

  • Construction of the quinoline ring system
  • Introduction of the chloro substituent at the 6-position
  • Incorporation of the difluoromethyl group at the 2-position
  • Control of oxidation state to obtain the 1,4-dihydroquinolin-4-one structure

Stepwise Synthetic Route

While direct literature on this exact compound's synthesis is scarce, analogous quinoline derivatives and difluoromethylated heterocycles provide a reliable blueprint for its preparation.

Step 1: Synthesis of 6-Chloroquinolin-4-one Intermediate

  • Starting from a suitably substituted aniline or acetophenone derivative, the quinoline core is constructed via classical methods such as Skraup or Doebner–Miller synthesis or via condensation and cyclization reactions.
  • For example, chlorination at the 6-position can be introduced by using chlorinating agents (e.g., phosphorus oxychloride or thionyl chloride) on hydroxyquinoline intermediates.
  • A patent (CN106008336A) describes a related method for 4-chloro-6,7-dimethoxyquinoline involving nitration, condensation with N,N-dimethylformamide dimethyl acetal, catalytic hydrogenation for ring closure, and chlorination steps. This approach suggests the feasibility of a similar route for 6-chloroquinolin-4-one derivatives.

Step 2: Introduction of the Difluoromethyl Group

  • The difluoromethyl group is typically introduced via radical difluoromethylation or nucleophilic substitution using difluoromethyl-containing reagents.
  • Recent research highlights metal-free, base-free radical cascade cyclization methods to incorporate difluoromethyl groups efficiently under mild conditions.
  • The use of α,α-difluoroarylacetic acids as building blocks enables decarboxylative radical difluoromethylation, which is a highly efficient method for forming C–CF2 bonds.

Step 3: Final Adjustments and Purification

  • The oxidation state is controlled to maintain the 1,4-dihydroquinolin-4-one structure.
  • Purification is typically achieved via recrystallization or chromatographic techniques to isolate the target compound with high purity.

Detailed Research Findings and Data

Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Nitration 3,4-Dimethoxyacetophenone + HNO3 Formation of 2-nitro-4,5-dimethoxyacetophenone
2 Condensation 2-Nitro derivative + N,N-dimethylformamide dimethyl acetal Formation of propenone intermediate
3 Catalytic Hydrogenation H2, Pd/C catalyst Reductive ring closure to 4-hydroxyquinoline
4 Chlorination POCl3 or PCl5 Formation of 4-chloroquinoline derivative
5 Difluoromethylation Radical difluoromethylation with α,α-difluoroarylacetic acid, metal-free conditions Introduction of difluoromethyl group at C-2

Note: This route is adapted from analogous quinoline syntheses and radical difluoromethylation methods.

Reaction Conditions and Yields

  • The nitration step is typically conducted at controlled temperatures (0–5 °C) to avoid over-nitration.
  • Condensation reactions proceed at elevated temperatures (60–120 °C) for several hours.
  • Catalytic hydrogenation is performed under atmospheric or mild pressure hydrogen with Pd/C catalyst.
  • Chlorination uses phosphorus oxychloride at reflux temperatures.
  • Radical difluoromethylation occurs under mild, base- and metal-free conditions, often at room temperature, yielding good to excellent product yields (typically 70–90%).

Analytical and Characterization Data

  • NMR Spectroscopy: Confirms the presence of the difluoromethyl group (characteristic CF2 signals) and the quinoline ring protons.
  • Mass Spectrometry: Molecular ion peak consistent with C10H6ClF2NO (Molecular weight 229.61 g/mol).
  • IR Spectroscopy: Shows characteristic carbonyl stretch (~1650 cm^-1) of quinolin-4-one.
  • X-ray Crystallography: Used in some studies to confirm the substitution pattern and molecular conformation.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(difluoromethyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Recent studies have highlighted the potential of quinoline derivatives, including 6-Chloro-2-(difluoromethyl)-1,4-dihydroquinolin-4-one, as antiviral agents. Research indicates that compounds in this class exhibit significant antiviral properties against various pathogens by interfering with their replication mechanisms. For instance, quinoline derivatives have been shown to inhibit viral enzymes, thus preventing the spread of infections .

Antitumor Properties
The compound has also been investigated for its antitumor activity. It has been found to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, studies demonstrate that modifications to the quinolinone structure can enhance its efficacy against specific cancer types, making it a candidate for further development as an anticancer drug .

Neuroprotective Effects
In the context of neurodegenerative diseases, this compound has been studied for its role as a KAT II inhibitor. This inhibition is linked to cognitive improvement in models of schizophrenia and other neurological disorders . The compound's ability to modulate neurotransmitter levels positions it as a potential therapeutic agent for cognitive deficits associated with these conditions.

Chemical Synthesis and Catalysis

Synthetic Applications
The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including electrophilic cyclization and nucleophilic substitutions. These reactions are crucial for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .

Catalytic Properties
Research has indicated that dihydroquinolinones can act as catalysts in several organic transformations. The presence of the difluoromethyl group enhances the reactivity of this compound, making it suitable for applications in catalysis where selectivity and efficiency are paramount .

Material Science

Fluorescent Materials
The compound's structural characteristics allow it to be incorporated into luminescent materials. Studies have shown that derivatives of quinoline can exhibit high fluorescence quantum yields, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Studies and Research Findings

Study Application Findings
Antiviral ActivityDemonstrated significant inhibition of viral replication in vitro.
NeuroprotectionShowed cognitive improvement in animal models of schizophrenia.
Fluorescent MaterialsDeveloped high-efficiency OLEDs using modified quinoline derivatives.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(difluoromethyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain kinases or interfere with DNA replication and repair mechanisms. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

The table below compares key structural and electronic features of 6-Chloro-2-(difluoromethyl)-1,4-dihydroquinolin-4-one with similar compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities
This compound Cl (6), -CF$_2$H (2) C${10}$H$7$ClF$_2$NO 230.62 Enhanced metabolic stability
6-Bromo-2-phenyl-1H-quinolin-4-one Br (6), Ph (2) C${15}$H${10}$BrNO 300.15 Antibacterial potential
1-[(4-Fluorophenyl)methyl]-7-(trifluoromethyl)-1,4-dihydroquinolin-4-one -CF$3$ (7), 4-F-PhCH$2$ (1) C${17}$H${11}$F$_4$NO 329.27 Increased lipophilicity
6-Chloro-3-(3-{7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl}acryloyl)-4-phenyl-2(1H)-quinolinone Cl (6), nitro-benzodioxin acryloyl (3) C${26}$H${17}$ClN$2$O$6$ 488.88 Potential kinase inhibition (Michael acceptor)

Key Observations:

  • Halogen Effects : Chloro (Cl) at position 6 offers a balance of moderate electron-withdrawing effects and steric bulk compared to bromo (Br) in 6-bromo analogs. The smaller size of Cl may improve target binding specificity .
  • Fluorinated Groups: The difluoromethyl (-CF$2$H) group in the target compound enhances metabolic stability compared to non-fluorinated analogs.
  • Aromatic vs. Aliphatic Substituents: Phenyl groups (e.g., in 6-bromo-2-phenyl-1H-quinolin-4-one ) increase lipophilicity but may reduce solubility, whereas the difluoromethyl group balances polarity and bioavailability .

Pharmacokinetic and Pharmacodynamic Profiles

  • Bioavailability: Fluorine’s inductive effects reduce basicity of adjacent amines and improve membrane permeability, as seen in fluorinated analogs . The target compound’s -CF$_2$H group likely enhances oral bioavailability compared to non-fluorinated 1,4-dihydroquinolin-4-ones.
  • Metabolic Stability : Difluoromethyl groups resist oxidative metabolism better than chloromethyl or hydroxymethyl substituents, extending half-life .
  • Target Interactions : The chloro group at position 6 may direct electrophilic interactions with cysteine residues in enzyme active sites, similar to 6-bromo analogs .

Biological Activity

6-Chloro-2-(difluoromethyl)-1,4-dihydroquinolin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

The compound has the molecular formula C10H8ClF2NC_{10}H_{8}ClF_{2}N and a molecular weight of approximately 233.63 g/mol. Its structure features a quinoline moiety, which is known for its diverse biological properties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Notably, it may inhibit key enzymes or receptors involved in critical biological processes such as:

  • Kinase Inhibition : The compound has shown potential in inhibiting specific kinases that play roles in cell signaling pathways.
  • DNA Interaction : It may interfere with DNA replication and repair mechanisms, leading to antiproliferative effects in cancer cells.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. This property makes it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For instance, it has been reported to induce apoptosis in cancer cell lines by triggering specific signaling pathways associated with cell death.

Study 1: Anticancer Efficacy

In a recent study, the compound was tested against multiple human tumor cell lines. It demonstrated significant antiproliferative effects, with IC50 values indicating effective inhibition of cell growth. The study highlighted its potential as a lead compound for anticancer drug development.

Cell LineIC50 (µM)Mechanism of Action
A431 (EGFR+)0.5EGFR inhibition
A549 (Lung)0.7Induction of apoptosis
SW480 (Colon)0.9Cell cycle arrest

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated that it effectively inhibited bacterial growth at low concentrations.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Research Findings

Recent research has expanded on the synthesis and structure-activity relationships (SAR) of this compound. Modifications to its structure have been shown to enhance its biological activity and selectivity towards specific targets .

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature140–160°C±15% yield
Catalyst Load1–2 eqLinear increase
Reaction Time2–3 hoursPlateau after 3h

Which spectroscopic and crystallographic methods are most effective for structural characterization?

Methodological Answer:

  • X-ray Crystallography : Resolves bond lengths and angles, especially for the dihydroquinolinone core and difluoromethyl group. Single crystals can be grown via slow evaporation of Et₂O/CHCl₃ mixtures .
  • NMR : ¹⁹F NMR quantifies electronic effects of the difluoromethyl group, while ¹H/¹³C NMR confirms substitution patterns.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₀H₇ClF₂NO) and isotopic patterns.

Critical Tip : For X-ray studies, omit reflections with poor agreement (e.g., (1 1 0) in ) to refine accuracy .

Advanced Research Questions

How does the difluoromethyl group influence target binding and metabolic stability?

Methodological Answer:
The difluoromethyl group enhances metabolic stability via two mechanisms:

Electron-Withdrawing Effects : Reduces basicity of adjacent amines, decreasing susceptibility to cytochrome P450 oxidation .

Hydrogen-Bonding : Fluorine’s electronegativity strengthens interactions with target proteins (e.g., adenylyl cyclase 1 inhibition, as seen in related compounds ).

Q. Experimental Design :

  • Perform docking studies (PDB-based) to map fluorine-protein interactions.
  • Compare metabolic half-life (t₁/₂) of difluoromethyl vs. non-fluorinated analogs in hepatic microsomal assays.

What contradictions exist in reported bioactivity data, and how can they be resolved?

Methodological Answer:
Contradictions may arise from divergent assay conditions (e.g., enzyme sources, buffer pH). For example:

  • AC1 Inhibition : Discrepancies in IC₅₀ values could stem from cAMP measurement methods (ELISA vs. radioimmunoassay) .
  • Solubility : DMSO solubility (as noted in ) affects in vitro activity; use standardized DMSO concentrations (≤0.1%).

Q. Resolution Strategy :

  • Replicate assays using identical protocols (e.g., ATP concentration, temperature).
  • Validate structural integrity of the compound via XRD post-assay to rule out degradation .

How can researchers design experiments to elucidate the compound’s metabolic pathways?

Methodological Answer:

  • Stable Isotope Labeling : Synthesize ¹³C/²H-labeled analogs to track metabolites via LC-HRMS.
  • Enzyme Mapping : Incubate the compound with recombinant CYP isoforms (e.g., CYP3A4, 2D6) to identify primary oxidation sites.
  • Cellular Uptake Studies : Use fluorescent probes (e.g., dansyl derivatives) to monitor transport kinetics in cell lines .

Q. Table 2: Key Metabolic Enzymes to Investigate

EnzymeProbable RoleAssay Type
CYP3A4Oxidative metabolismMicrosomal incubation
UGT1A1GlucuronidationHPLC-MS/MS
AC1cAMP modulationELISA

What strategies mitigate crystallization challenges during purity analysis?

Methodological Answer:

  • Co-Crystallization : Add trace co-solvents (e.g., 1% CHCl₃) to stabilize crystal lattice formation .
  • Thermal Gradients : Use gradient cooling (e.g., 4°C → −20°C) to reduce amorphous precipitate formation.
  • Polymorph Screening : Test crystallization in 3–5 solvent systems (e.g., EtOAc, hexane, acetonitrile).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-(difluoromethyl)-1,4-dihydroquinolin-4-one
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-(difluoromethyl)-1,4-dihydroquinolin-4-one

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